2,4-Dimethylquinolin-8-amine
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Overview
Description
2,4-Dimethylquinolin-8-amine is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylquinolin-8-amine can be achieved through various methods. One common approach involves the cyclization of appropriate aniline derivatives. For instance, the Doebner–von Miller reaction is a well-known method for synthesizing quinoline derivatives, including this compound . This reaction typically involves the condensation of aniline derivatives with aldehydes under acidic conditions.
Another method involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and acetaldehyde as starting materials. The reaction proceeds under basic conditions to form the quinoline ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often chosen to enhance the efficiency of the reaction and reduce production costs. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2,4-Dimethylquinolin-8-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethylquinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes and receptors, influencing various biochemical processes. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in certain pathogens .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the amine group at the 8th position.
4-Methylquinoline: Lacks the amine group at the 8th position.
8-Aminoquinoline: Lacks the methyl groups at the 2nd and 4th positions.
Uniqueness
2,4-Dimethylquinolin-8-amine is unique due to the presence of both methyl groups at the 2nd and 4th positions and the amine group at the 8th position.
Properties
CAS No. |
3393-70-2 |
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Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2,4-dimethylquinolin-8-amine |
InChI |
InChI=1S/C11H12N2/c1-7-6-8(2)13-11-9(7)4-3-5-10(11)12/h3-6H,12H2,1-2H3 |
InChI Key |
YRONTRGVBHTTPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2N)C |
Origin of Product |
United States |
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